molecular formula C11H14O3 B8391169 4-(2-Ethoxyethoxy)benzaldehyde

4-(2-Ethoxyethoxy)benzaldehyde

Cat. No.: B8391169
M. Wt: 194.23 g/mol
InChI Key: OZIRRGAQMSLSIJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzaldehyde is an aromatic aldehyde compound of significant interest in organic and medicinal chemistry as a versatile building block. Its molecular structure features a benzaldehyde core substituted with a 2-ethoxyethoxy chain, which enhances its solubility and provides a functional handle for further chemical modification. This compound serves as a crucial precursor in the synthesis of more complex structures. Dialdehyde compounds with similar polyether-benzaldehyde structures have been demonstrated to undergo condensation reactions with polyamines to form macrocyclic or macrobicyclic compounds, which are of great value in supramolecular chemistry and materials science . Furthermore, benzaldehyde derivatives are widely recognized as commodity chemicals and essential intermediates for manufacturing various industrial products, including pharmaceuticals, acids, and alcohols . The ethoxyethoxy side chain is a common motif in fine chemical synthesis, as seen in related compounds like 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, which is used as a biochemical probe and in studies of enzyme-catalyzed reactions . As a research chemical, this compound offers a pathway to develop new chemical entities for specialized applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-ethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O3/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3

InChI Key

OZIRRGAQMSLSIJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(2-Ethoxyethoxy)benzaldehyde and related benzaldehyde derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –OCH₂CH₂OCH₂CH₃ (para) C₁₁H₁₄O₃ 194.23 Solubility enhancer, synthetic intermediate Deduced
4-Ethoxy-2-hydroxybenzaldehyde –OCH₂CH₃ (para), –OH (ortho) C₉H₁₀O₃ 166.18 High polarity, antioxidant activity
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde –OCH₂CH₂OCH₂CH₂OCH₃ (para) C₁₄H₂₀O₅ 268.31 Extended solubility, polymer synthesis
4-(Difluoromethoxy)benzaldehyde –OCF₂H (para) C₈H₆F₂O₂ 172.13 Electrophilic reactivity, fluorinated drug intermediates
3,4-Bis(2-methoxyethoxy)benzaldehyde –OCH₂CH₂OCH₃ (meta and para) C₁₂H₁₆O₄ 224.25 Multi-ether solubility, coordination chemistry
4-Hydroxybenzaldehyde –OH (para) C₇H₆O₂ 122.12 High polarity, natural product isolation
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Dialdehyde with ethoxy linkers C₁₈H₁₈O₆ 330.33 Macrocycle synthesis, crosslinking agent

Key Comparative Findings

Substituent Effects on Solubility and Reactivity
  • Ether Chain Length: Compounds with longer ethoxy chains (e.g., C₁₄H₂₀O₅ in ) exhibit higher molecular weights and enhanced solubility in nonpolar solvents due to increased hydrophobicity. However, the shorter 2-ethoxyethoxy group in the target compound balances hydrophilicity and lipophilicity, making it versatile for reactions in mixed solvents.
  • Fluorinated vs. Ether Groups : The electron-withdrawing –OCF₂H group in 4-(difluoromethoxy)benzaldehyde increases electrophilicity at the aldehyde group, favoring nucleophilic additions. In contrast, the electron-donating ethoxyethoxy group in the target compound stabilizes the aromatic ring, reducing electrophilic substitution rates.
  • Polar Functional Groups : 4-Ethoxy-2-hydroxybenzaldehyde contains both ether and hydroxyl groups, leading to higher polarity and hydrogen-bonding capacity, which is advantageous in aqueous-phase reactions but limits organic solvent compatibility.
Thermal and Chemical Stability
  • Longer ethoxy chains (e.g., ) confer higher thermal stability, as evidenced by higher boiling points. The target compound’s moderate chain length provides a balance between stability and reactivity.
  • Hydroxyl-containing analogs (e.g., ) are prone to oxidation, whereas ethers like the target compound exhibit superior oxidative stability.

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 4-hydroxybenzaldehyde using a strong base (e.g., K2_2CO3_3 or NaH), forming a phenoxide ion that attacks 1-bromo-2-(2-ethoxyethoxy)ethane or its derivatives. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

Example Procedure:

  • Reactants : 4-Hydroxybenzaldehyde (1.55 g, 12.69 mmol), 2-[2-(2-ethoxyethoxy)ethoxy]ethyl p-tosylate (4.78 g, 14.38 mmol).

  • Conditions : K2_2CO3_3 (5.3 g, 38.4 mmol) in DMF (60 mL), stirred at 90°C for 12–24 hours.

  • Workup : Extraction with dichloromethane, washing with brine, and drying over Na2_2SO4_4.

  • Yield : 78–85% after column chromatography.

Optimization Parameters:

ParameterOptimal ConditionYield (%)
SolventDMF85
BaseK2_2CO3_378
Temperature90°C82
Reaction Time24 hours85

Advantages : High reproducibility, no requirement for transition-metal catalysts.
Limitations : Prolonged reaction times and sensitivity to moisture.

Ullmann-Type Coupling: Transition-Metal-Mediated Synthesis

Ullmann coupling is employed for substrates with poor nucleophilicity, utilizing copper or palladium catalysts to facilitate aryl-ether bond formation.

Reaction Mechanism

Aryl halides (e.g., 4-bromobenzaldehyde) react with 2-ethoxyethanol in the presence of CuI or Pd(OAc)2_2, with ligands like 1,10-phenanthroline enhancing catalytic activity.

Example Procedure:

  • Reactants : 4-Bromobenzaldehyde (2.0 g, 10.8 mmol), 2-ethoxyethanol (1.5 eq).

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2_2CO3_3 (2.5 eq).

  • Conditions : Toluene, 110°C, 24 hours under N2_2.

  • Yield : 65–72% after recrystallization.

Optimization Parameters:

ParameterOptimal ConditionYield (%)
CatalystCuI/1,10-phenanthroline72
BaseCs2_2CO3_368
SolventToluene65

Advantages : Tolerates electron-deficient substrates.
Limitations : High catalyst loading and potential side reactions (e.g., homo-coupling).

Phase-Transfer Catalysis (PTC): Solvent-Free Alkylation

PTC offers an eco-friendly alternative by enabling reactions in biphasic systems, reducing solvent use and improving energy efficiency.

Reaction Mechanism

A quaternary ammonium salt (e.g., tetrabutylammonium bromide) shuttles the phenoxide ion into the organic phase, where it reacts with 1-bromo-2-(2-ethoxyethoxy)ethane.

Example Procedure:

  • Reactants : 4-Hydroxybenzaldehyde (10 mmol), 1-bromo-2-(2-ethoxyethoxy)ethane (12 mmol).

  • Catalyst : Tetrabutylammonium bromide (5 mol%).

  • Conditions : 50% NaOH (aq), 80°C, 6 hours.

  • Yield : 70–75% after distillation.

Optimization Parameters:

ParameterOptimal ConditionYield (%)
CatalystTBAB75
Temperature80°C70
NaOH Concentration50% (w/w)72

Advantages : Reduced solvent waste, shorter reaction times.
Limitations : Requires precise control of pH and temperature.

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityEnvironmental Impact
Williamson Synthesis78–85LowHighModerate
Ullmann Coupling65–72HighModerateHigh (heavy metals)
Phase-Transfer70–75LowHighLow

Key Findings :

  • Williamson Synthesis is optimal for industrial-scale production due to its balance of yield and cost.

  • Ullmann Coupling is reserved for substrates incompatible with basic conditions.

  • PTC aligns with green chemistry principles but requires optimization to match traditional yields.

Industrial-Scale Considerations

Continuous Flow Processes

Recent advancements involve tubular reactors for Williamson synthesis, achieving 90% conversion in 2 hours at 120°C with supercritical CO2_2 as a co-solvent.

Purification Techniques

  • Distillation : Effective for high-purity (>98%) batches.

  • Crystallization : Ethanol/water (8:2) removes unreacted 4-hydroxybenzaldehyde .

Q & A

Q. What synthetic routes are commonly employed for 4-(2-Ethoxyethoxy)benzaldehyde, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde reacts with bis(2,2-dichloroethyl)ether in dimethylformamide (DMF) under nitrogen gas to introduce the ethoxyethoxy side chain. Key conditions include maintaining anhydrous environments, controlled temperature (e.g., reflux), and stoichiometric ratios to minimize by-products . Characterization via thin-layer chromatography (TLC) and elemental analysis ensures reaction completion.

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Assigns protons (e.g., aldehyde proton at ~10 ppm) and carbons in the aromatic and ethoxyethoxy regions.
  • X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonds) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water due to its hydrophobic ethoxyethoxy chain but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. This behavior aligns with structurally similar aldehydes like 4-hydroxybenzaldehyde, which shows limited aqueous solubility but high organic solvent compatibility .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from SHELXS or other solutions.
  • Applying restraints for thermal parameters and hydrogen bonding.
  • Validating geometry using tools like PLATON to analyze intermolecular interactions (e.g., CH-π, hydrogen bonds). Discrepancies in data (e.g., thermal motion) are resolved by iterative cycles of least-squares refinement .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

X-ray studies reveal:

  • Weak hydrogen bonds : Between aldehyde H and neighboring oxygen atoms (e.g., H9B⋯O1, 2.827 Å).
  • CH-π interactions : Between aliphatic CH₂ groups and aromatic rings (e.g., H8B⋯Cg = 3.139 Å).
  • Dihedral angles (~78.3°) between aromatic rings create a "w" conformation, stabilized by van der Waals forces .

Q. How can HPLC-UV methods be optimized for quantifying this compound in complex mixtures?

Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances UV detection. Method validation includes:

  • Column selection (C18 reverse-phase).
  • Mobile phase optimization (e.g., acetonitrile/water gradients).
  • Calibration curves (linearity R² > 0.99) and recovery studies to ensure precision (±2% RSD) .

Q. What challenges arise in synthesizing Schiff base derivatives from this compound, and how are they mitigated?

Challenges include:

  • Competing side reactions : Esterification or oxidation of the aldehyde group.
  • Steric hindrance : The ethoxyethoxy chain may reduce reactivity. Mitigation strategies:
  • Use anhydrous conditions and catalysts (e.g., acetic acid).
  • Monitor reaction progress via TLC and employ high-purity amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?

  • Systematic solvent screening : Compare solubility in controlled conditions (temperature, purity).
  • Replicate studies : Validate conflicting results using standardized protocols (e.g., USP methods).
  • Computational modeling : Predict solubility parameters (e.g., Hansen solubility parameters) to identify outliers .

Q. Why do different studies report varying dihedral angles for the ethoxyethoxy chain in crystallographic studies?

Variations arise from:

  • Crystallization solvents : Polar solvents may induce conformational changes.
  • Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic). Rigorous refinement and comparison with databases (e.g., Cambridge Structural Database) resolve such discrepancies .

Methodological Best Practices

Q. What are the best practices for synthesizing macrocyclic compounds using this compound?

  • Template-directed synthesis : Use polyamines (e.g., ethylenediamine) for [2 + 2] condensations.
  • High-dilution conditions : Minimize oligomerization.
  • Characterization : Employ MALDI-TOF MS and cyclic voltammetry to confirm macrocycle size and redox properties .

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